molecular formula C13H13NO5 B14627936 Naphthalene, 1,2,3-trimethoxy-4-nitro- CAS No. 57187-59-4

Naphthalene, 1,2,3-trimethoxy-4-nitro-

Cat. No.: B14627936
CAS No.: 57187-59-4
M. Wt: 263.25 g/mol
InChI Key: RRNYUGGNRXODMR-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3-trimethoxy-4-nitro- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three methoxy groups and one nitro group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3-trimethoxy-4-nitro- typically involves the nitration of 1,2,3-trimethoxynaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3-trimethoxy-4-nitro- can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium can be used.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1,2,3-trimethoxy-4-aminonaphthalene.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

Naphthalene, 1,2,3-trimethoxy-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3-trimethoxy-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2,3,4-tetrahydro-: A hydrogenated derivative of naphthalene.

    Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-: Contains a methoxy group at the 6-position.

    1,2,4-trimethoxy-naphthalene: Similar structure but lacks the nitro group .

Uniqueness

Naphthalene, 1,2,3-trimethoxy-4-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties

Properties

CAS No.

57187-59-4

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

1,2,3-trimethoxy-4-nitronaphthalene

InChI

InChI=1S/C13H13NO5/c1-17-11-9-7-5-4-6-8(9)10(14(15)16)12(18-2)13(11)19-3/h4-7H,1-3H3

InChI Key

RRNYUGGNRXODMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)[N+](=O)[O-])OC)OC

Origin of Product

United States

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